molecular formula C19H23N5O3 B2908659 3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846026-31-1

3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2908659
CAS RN: 846026-31-1
M. Wt: 369.425
InChI Key: UXCIKDAQROQEDW-UHFFFAOYSA-N
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Description

The molecule “3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic compound. It contains a purine and pyrimidine ring, which are common structures in nucleotides, the building blocks of DNA and RNA. The molecule also contains a methoxyethyl group and a methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine and pyrimidine rings, and the addition of the methoxyethyl and methylphenyl groups. Unfortunately, without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and pyrimidine rings would likely contribute to the stability of the molecule, while the methoxyethyl and methylphenyl groups could potentially influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The purine and pyrimidine rings might undergo reactions typical for aromatic compounds, while the methoxyethyl and methylphenyl groups could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the methoxyethyl group could potentially influence its solubility in various solvents .

Scientific Research Applications

Green Chemistry Synthesis

F3235-0522 might be synthesized using green chemistry principles, such as ultrasound-assisted synthesis, which reduces the use of hazardous substances and minimizes environmental impact. This approach aligns with the increasing demand for sustainable practices in chemical synthesis .

β1 Receptor Blocker Research

Given the structural similarity to compounds used in β1 receptor blockers, F3235-0522 could be investigated for its potential use in treating conditions like high blood pressure and chest pain. Research could focus on its binding affinity and selectivity towards β1 adrenergic receptors .

Pharmacopeia Standards Development

As a compound with a defined structure and properties, F3235-0522 could be used to develop new standards for pharmacopeia. This would aid in the regulation and quality control of pharmaceuticals, ensuring consistency and safety in drug manufacturing .

Metoprolol Impurity Profiling

F3235-0522 may be related to impurities found in the synthesis of Metoprolol, a medication used to treat heart-related conditions. It could be used to study the formation of these impurities and to develop methods for their control and elimination .

Chemical Process Optimization

Research into the synthesis of F3235-0522 can lead to the discovery of more efficient chemical processes. Optimizing the synthesis pathway can result in higher yields, lower costs, and reduced waste, benefiting the pharmaceutical industry .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-6-4-7-14(12-13)22-8-5-9-23-15-16(20-18(22)23)21(2)19(26)24(17(15)25)10-11-27-3/h4,6-7,12H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCIKDAQROQEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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